Superior In Vitro Potency vs. Cefoxitin Against Staphylococci
In a comprehensive review of its decade of clinical experience, cefmetazole demonstrated two- to eightfold greater potency than cefoxitin against organisms within their shared spectrum. Specifically, it was particularly active against staphylococci, with a reported MIC90 of 2.0 µg/ml for methicillin-susceptible S. aureus (MSSA) [1]. This finding was corroborated in a clinical study of skin and soft tissue infections, which noted greater activity of cefmetazole against some strains of *S. aureus* [2].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | MIC90 of 2.0 µg/ml for staphylococci (MSSA) |
| Comparator Or Baseline | Cefoxitin (two- to eightfold less potent; specific MIC90 not provided in this comparison) |
| Quantified Difference | Cefmetazole is two- to eightfold more potent than cefoxitin against organisms within their overlapping spectrum. |
| Conditions | Review of in vitro study results for cephamycin antibiotics. |
Why This Matters
This differential potency may allow for lower effective doses or improved efficacy in infections where staphylococci are a primary concern, influencing formulary decisions for surgical prophylaxis and skin structure infections.
- [1] Jones RN. Cefmetazole (CS-1170), a "new" cephamycin with a decade of clinical experience. Diagn Microbiol Infect Dis. 1989 Sep-Oct;12(5):367-79. View Source
- [2] Frank E, et al. Treatment of skin and soft tissue infections: a comparative study of cefmetazole and cefoxitin. J Antimicrob Chemother. 1989 Apr;23 Suppl D:55-60. View Source
